3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid
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Overview
Description
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylpropionyl group, and a thiazolidinecarboxylic acid moiety. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps. One common method starts with the reaction of p-chlorophenol with 2-methylpropionyl chloride to form 2-(p-chlorophenoxy)-2-methylpropionic acid. This intermediate is then reacted with 5,5-dimethyl-4-thiazolidinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Clofibric acid: A structurally related compound known for its lipid-lowering properties.
Fenofibric acid: Another similar compound used in the treatment of hyperlipidemia.
Gemfibrozil: A compound with similar therapeutic applications but different structural features
Uniqueness
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a chlorophenoxy group and a thiazolidinecarboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
74007-98-0 |
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Molecular Formula |
C16H20ClNO4S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H20ClNO4S/c1-15(2,22-11-7-5-10(17)6-8-11)14(21)18-9-23-16(3,4)12(18)13(19)20/h5-8,12H,9H2,1-4H3,(H,19,20) |
InChI Key |
MAXDXKRYCQRDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)O)C |
Origin of Product |
United States |
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